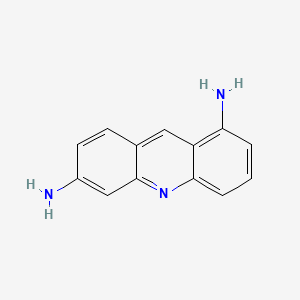

Acridine, 3,8-diamino-

Description

BenchChem offers high-quality Acridine, 3,8-diamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridine, 3,8-diamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

acridine-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-5-4-8-6-10-11(15)2-1-3-12(10)16-13(8)7-9/h1-7H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUHFMCPKPKGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C3C=CC(=CC3=NC2=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193513 | |

| Record name | Acridine, 3,8-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40504-84-5 | |

| Record name | Acridine, 3,8-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040504845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 3,8-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of 3,8-Diaminoacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3,8-diaminoacridine, a compound of significant interest in various research and development fields. The following sections detail established synthesis protocols, comparative data on reaction conditions and yields, and effective purification techniques.

Core Synthesis Methodologies

The synthesis of 3,8-diaminoacridine, also known as proflavine, is predominantly achieved through the condensation and cyclization of m-phenylenediamine or its derivatives. The two primary approaches are modifications of the Bernthsen acridine synthesis and the Albert synthesis.

1. Albert Synthesis and its Modifications

This widely utilized method involves the reaction of m-phenylenediamine with formic acid in the presence of a condensing agent or mineral acid. The reaction proceeds through the formation of N,N'-diformyl-m-phenylenediamine, followed by cyclization to form the acridine scaffold.

A notable variation of this synthesis involves the use of glycerol and a mineral acid, such as hydrochloric acid or sulfuric acid. This approach, detailed in various patents and publications, offers a direct route to proflavine with respectable yields.

2. Bernthsen Acridine Synthesis

The Bernthsen synthesis is a more general method for producing acridines by condensing a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. While applicable to a wide range of acridine derivatives, for the synthesis of 3,8-diaminoacridine, the starting materials would be N,N'-bis(3-aminophenyl)amine and formic acid.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various cited synthesis protocols for 3,8-diaminoacridine, allowing for easy comparison of reaction conditions and reported yields.

| Method | Starting Materials | Catalyst/Reagent | Solvent/Medium | Temperature | Reaction Time | Yield (%) | Reference |

| Albert Synthesis (Modified) | m-Phenylenediamine, Formic Acid | Concentrated Hydrochloric Acid | Glycerol | 155 °C | 75 minutes | 60 | [1] |

| Albert Synthesis (Modified) | m-Phenylenediamine, 96% Sulfuric Acid | - | Ethylene Glycol | 155 °C | 75 minutes | 71 | [1] |

| Albert Synthesis (Patent) | 1,3-Phenylenediamine, Formic Acid | 32% Hydrochloric Acid | Glycerol | 150 °C | ~3 hours | ~80 (of monohydrochloride) | [2][3] |

| Benda Method (Precursor Synthesis) | 4,4'-Diaminodiphenylmethane | Nitration, then SnCl₂ reduction and oxidation | - | High Pressure | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key synthesis and purification experiments.

Protocol 1: Synthesis of 3,8-Diaminoacridine via Modified Albert Synthesis

-

Materials: m-Phenylenediamine, 96% sulfuric acid, ethylene glycol, 6% sodium hydroxide solution.

-

Procedure:

-

To a stirred solution of m-phenylenediamine in ethylene glycol, slowly add 1.2 molar equivalents of 96% sulfuric acid.

-

Heat the reaction mixture to 155 °C and maintain this temperature with stirring for 75 minutes.

-

Cool the mixture to 50 °C and pour it into a vigorously stirred 6% sodium hydroxide solution.

-

The precipitated crude proflavine base is collected by filtration and washed with water until the filtrate is no longer alkaline.

-

The crude product is then subjected to purification.[1]

-

Protocol 2: Purification by Recrystallization from Ethylene Glycol

-

Materials: Crude 3,8-diaminoacridine, ethylene glycol, activated charcoal, ethanol.

-

Procedure:

-

Dissolve the crude 3,8-diaminoacridine in approximately 58 times its weight of ethylene glycol by heating to 95-100 °C with stirring.

-

Add activated charcoal (approximately 10% of the crude product weight) to the hot solution and stir for 10 minutes.

-

Filter the hot solution to remove the activated charcoal.

-

Slowly cool the filtrate to 20 °C with continuous stirring and continue to stir for an additional 60 minutes to allow for complete crystallization.

-

Collect the crystallized proflavine by filtration, wash with ethanol, and dry under vacuum at 50 °C.[1]

-

Protocol 3: Purification via the Monohydrochloride Salt

-

Materials: Crude 3,8-diaminoacridine base, methanol, 32% hydrochloric acid, activated charcoal.

-

Procedure:

-

Dissolve the crude proflavine base in a mixture of 20 times its volume of methanol and 0.5 times its volume of 32% hydrochloric acid to form the monohydrochloride salt.

-

Add activated charcoal to the solution, heat to boiling for approximately 5 minutes, and filter the hot solution.

-

Cool the filtrate with stirring to induce crystallization of the proflavine monohydrochloride.

-

Collect the crystals by suction filtration and dry at 60 °C. The reported yield of the pure monohydrochloride after workup of the mother liquor is approximately 80%.[2][3]

-

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 3,8-diaminoacridine.

This guide provides a foundational understanding of the synthesis and purification of 3,8-diaminoacridine. Researchers are encouraged to consult the primary literature for further details and optimization of these methods for their specific applications.

References

- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 28. Acridine syntheses and reactions. Part I. Synthesis of proflavine from m-phenylenediamine and its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Proflavine: A Comprehensive Physicochemical and Mechanistic Profile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of proflavine, a versatile acridine dye with significant applications in biomedical research. This document outlines its fundamental chemical and physical characteristics, details established experimental protocols for their determination, and explores the mechanistic pathways through which proflavine exerts its biological effects, including its well-documented role as a DNA intercalator and a photosensitizing agent.

Core Physicochemical Properties

Proflavine, also known as 3,6-diaminoacridine, is a planar, heterocyclic aromatic compound. Its core physicochemical properties are summarized in the tables below, providing a foundational dataset for its application in experimental settings.

Table 1: General and Structural Properties of Proflavine

| Property | Value | Reference |

| IUPAC Name | acridine-3,6-diamine | [1] |

| Synonyms | Proflavin, 3,6-Diaminoacridine | [1] |

| Chemical Formula | C₁₃H₁₁N₃ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| CAS Number | 92-62-6 | [1] |

| Appearance | Orange-red to brown powder | [2] |

Table 2: Physicochemical Data of Proflavine

| Property | Value | Reference |

| Melting Point | 284-286 °C | [3] |

| pKa | 9.49 | [4] |

| Water Solubility | 3.3 g/L | [5] |

| Solubility in Ethanol | Soluble | [6] |

| Solubility in Ether | Practically insoluble | [6] |

| logP (Octanol/Water) | 1.83 | [7] |

Table 3: Spectral Properties of Proflavine

| Property | Wavelength (nm) | Conditions | Reference |

| UV-Vis Absorption (λmax) | 444 nm | In water (pH 7) | [8] |

| Fluorescence Emission (λem) | 511 nm | In water (pH 7) | [9] |

| Fluorescence Excitation (λex) | 444 nm | In water (pH 7) | [9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of proflavine are provided below. These protocols are foundational for the quality control and experimental reproducibility of research involving this compound.

Melting Point Determination (Thiele Tube Method)

This method provides a simple and effective means of determining the melting point of a crystalline solid.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of proflavine as a function of pH to determine its acid dissociation constant.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are used to characterize the electronic transitions and fluorescent properties of proflavine.

-

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of proflavine in the solvent of interest (e.g., water, ethanol).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a range of wavelengths (e.g., 200-600 nm) using a spectrophotometer.

-

The solvent alone should be used as a blank to zero the instrument.

-

-

Fluorescence Spectroscopy:

-

Prepare a very dilute solution of proflavine to avoid inner filter effects.

-

Use a quartz cuvette.

-

Set the excitation wavelength (e.g., 444 nm) and record the emission spectrum over a higher wavelength range (e.g., 460-700 nm) using a spectrofluorometer.

-

To determine the excitation spectrum, set the emission wavelength to the maximum (e.g., 511 nm) and scan a range of lower excitation wavelengths.

-

Mechanism of Action and Signaling Pathways

Proflavine's biological activity is primarily attributed to its interaction with nucleic acids and its ability to act as a photosensitizer.

DNA Intercalation and Consequent Cellular Effects

Proflavine is a well-established DNA intercalating agent.[1] Its planar structure allows it to insert between the base pairs of the DNA double helix. This physical obstruction of the DNA structure leads to several downstream cellular consequences:

-

Inhibition of DNA Replication and Transcription: By distorting the DNA helix, proflavine interferes with the function of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[2][10]

-

Topoisomerase II Inhibition: Proflavine can stabilize the covalent complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles. This leads to the accumulation of DNA double-strand breaks.

-

Induction of Apoptosis and Cell Cycle Arrest: The DNA damage caused by proflavine can trigger cellular surveillance mechanisms, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[6][11] This process often involves the activation of caspase cascades.[5]

Photosensitization and Generation of Reactive Oxygen Species (ROS)

In the presence of light, proflavine can act as a photosensitizer.[2] Upon absorption of light energy, it transitions to an excited singlet state, which can then convert to a longer-lived triplet state. This excited triplet state can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2] These highly reactive species can cause oxidative damage to cellular components, including proteins, lipids, and nucleic acids, leading to cytotoxicity.[2] This property is the basis for its use in photodynamic therapy (PDT) research.[12][13]

References

- 1. Indirect EPR evidence for the production of singlet oxygen in the photosensitization of nucleic acid constituents by proflavine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proflavin suppresses the growth of human osteosarcoma MG63 cells through apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds [frontiersin.org]

- 8. Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effects of proflavin and photoactivated proflavin on the template function of single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 13. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Proflavine's Mechanism of Action as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proflavine, an acridine dye, has long been recognized for its potent antiseptic and antibacterial properties. Its primary mechanism of action involves the direct binding to DNA, functioning as an intercalating agent. This guide provides a detailed technical overview of the molecular interactions between proflavine and DNA, the resultant structural perturbations to the double helix, and the downstream biological consequences that underpin its therapeutic and mutagenic effects. We will delve into the quantitative biophysical parameters governing this interaction and present standardized experimental protocols for its investigation.

The Core Mechanism: Intercalation into the DNA Double Helix

Proflavine, a planar cationic molecule, inserts itself between the base pairs of double-stranded DNA.[1][2][3] This process, known as intercalation, is the cornerstone of its biological activity. The flat aromatic ring system of proflavine stacks between adjacent base pairs, leading to a significant distortion of the DNA structure.[4][5] This interaction is primarily non-covalent, driven by forces such as van der Waals interactions, hydrogen bonding, and electrostatic interactions between the positively charged proflavine molecule and the negatively charged phosphate backbone of DNA.[6]

The intercalation of proflavine is a dynamic, multi-step process. It is believed to involve an initial external binding to the DNA groove, followed by the insertion of the drug into the core of the helix.[7][8] This process is influenced by factors such as the concentration of the drug and the DNA, as well as the ionic strength of the solution.[6][9] At high DNA-to-ligand ratios, proflavine preferentially intercalates into GC-rich sequences.[10]

Structural Consequences of Intercalation

The insertion of proflavine into the DNA helix induces significant conformational changes:

-

Unwinding of the Helix: To accommodate the intercalator, the DNA helix must unwind, leading to a decrease in its helical twist.[4]

-

Lengthening of the DNA Molecule: The insertion of proflavine increases the distance between adjacent base pairs, causing an overall lengthening of the DNA molecule. This can be observed through an increase in the viscosity of a DNA solution upon addition of proflavine.[1][11]

-

Local Structural Distortions: The base pairs flanking the intercalation site are displaced, leading to changes in parameters like roll, twist, and tilt.[5] Solid-state NMR studies have revealed profound changes in the orientation of the phosphodiester backbone upon proflavine binding.[4][12]

These structural alterations are critical to proflavine's biological effects as they interfere with the normal functioning of DNA-processing enzymes.

Downstream Biological Consequences

The structural perturbations caused by proflavine intercalation have significant downstream biological effects:

-

Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[13][14][15] This disruption of nucleic acid synthesis is a key factor in its antibacterial and cytotoxic properties.[2]

-

Induction of Frameshift Mutations: The unwinding and lengthening of the DNA can lead to errors during replication, specifically the insertion or deletion of base pairs, resulting in frameshift mutations.[13][16]

-

Inhibition of Topoisomerase II: Proflavine can stabilize the covalent intermediate of the topoisomerase II reaction, leading to the accumulation of double-strand breaks in the DNA.[3]

-

Photosensitization: Upon exposure to light, proflavine can act as a photosensitizer, generating reactive oxygen species that can cause further DNA damage, including double-stranded breaks.[13][14][16]

Quantitative Analysis of Proflavine-DNA Interaction

The binding of proflavine to DNA can be characterized by several quantitative parameters. These values are crucial for understanding the affinity and thermodynamics of the interaction.

| Parameter | Value | Experimental Conditions | Reference |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Herring sperm DNA, Voltammetric measurements | [1] |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | Herring sperm DNA, UV absorption measurements | [1] |

| Binding Constant (K) | (1.60 ± 0.04) x 10⁵ M⁻¹ | Double stranded DNA, Isothermal titration calorimetry, T = 298.15 K | |

| Binding Constant (KM1 - Intercalated) | 3.5 x 10⁴ M⁻¹ | Calf-thymus DNA, pH = 6.5, 25°C | [9] |

| Binding Constant (KM2 - Pre-intercalative)* | 2.7 x 10⁶ M⁻¹ | Calf-thymus DNA, pH = 6.5, 25°C | [9] |

| Intrinsic Binding Constant (KPrf) | 0.119 (± 9x10⁻³) µM⁻¹ | Competitive displacement of Ethidium Bromide | [17] |

| Binding Site Size | 2.07 (± 0.1) base pairs | Herring sperm DNA, Voltammetric measurements | [1] |

| Standard Gibbs Free Energy Change (ΔG°) | -24.90 kJ/mol | Herring sperm DNA, 25°C | [1] |

| Fluorescence Quenching Constant (KSV) | (4.2 ± 0.1) x 10⁵ M⁻¹ | 298 K | [18][19] |

| Fluorescence Quenching Constant (KSV) | (2.8 ± 0.1) x 10⁵ M⁻¹ | 308 K | [18][19] |

| Fluorescence Quenching Constant (KSV) | (1.6 ± 0.1) x 10⁵ M⁻¹ | 318 K | [18][19] |

Experimental Protocols

UV-Visible Spectrophotometry for Studying Proflavine-DNA Interaction

Principle: The binding of proflavine to DNA leads to characteristic changes in its UV-Visible absorption spectrum, typically a red shift (bathochromism) and a decrease in molar absorptivity (hypochromism).[1][11][20] These changes can be monitored to determine the binding constant and stoichiometry of the interaction.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of proflavine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. The concentration of DNA should be determined accurately by measuring its absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of proflavine solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum of proflavine (typically in the range of 350-550 nm).

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate before recording the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance of proflavine at its absorption maximum (around 444 nm).[21]

-

The binding constant (K) can be calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.

-

Fluorescence Spectroscopy for Investigating Proflavine-DNA Binding

Principle: Proflavine is a fluorescent molecule, and its fluorescence properties are sensitive to its environment.[22] Intercalation into DNA often leads to quenching of its fluorescence, particularly when binding to GC-rich regions.[3][21] This quenching can be used to determine binding parameters.

Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions of proflavine and DNA in a suitable buffer as described for UV-Vis spectrophotometry.

-

-

Fluorescence Titration:

-

Place a fixed concentration of proflavine solution in a fluorescence cuvette.

-

Measure the initial fluorescence emission spectrum of proflavine (excitation typically around 445 nm, emission scanned from 460 nm to 650 nm).[16]

-

Add increasing concentrations of DNA to the proflavine solution.

-

After each addition, mix and equilibrate the solution before recording the fluorescence spectrum.

-

-

Data Analysis:

-

The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (KSV).[18][21]

-

The binding constant (Ka) and the number of binding sites (n) can be determined by plotting log[(F₀-F)/F] versus log[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively.[21]

-

Circular Dichroism (CD) Spectroscopy to Probe DNA Structural Changes

Principle: Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like DNA.[23][24] The intercalation of proflavine induces significant changes in the CD spectrum of DNA, reflecting the alterations in its helical structure.

Methodology:

-

Preparation of Samples:

-

Prepare solutions of DNA and proflavine in a suitable buffer.

-

-

CD Measurements:

-

Record the CD spectrum of the DNA solution alone in a CD-transparent cuvette (typically in the far-UV region, 200-320 nm).

-

Add proflavine to the DNA solution and record the CD spectrum of the complex.

-

-

Data Analysis:

-

Compare the CD spectra of DNA in the absence and presence of proflavine.

-

Changes in the positive band around 275 nm and the negative band around 245 nm are indicative of changes in the B-form DNA conformation upon intercalation. An increase in the intensity of these bands and a red shift are often observed.

-

Visualizing the Mechanism and Workflows

Proflavine's Mechanism of Action

Caption: The sequential mechanism of proflavine's action on DNA.

Experimental Workflow for Studying Proflavine-DNA Interaction

Caption: A typical workflow for biophysical characterization.

Signaling Pathway of DNA Damage Response

Caption: Proflavine-induced DNA damage response pathway.

References

- 1. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intercalation complex of proflavine with DNA: structure and dynamics by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A molecular model for proflavine-DNA intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Intercalation and de-intercalation pathway of proflavine through the minor and major grooves of DNA: roles of water and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Reinvestigation of the binding of proflavine to DNA. Is intercalation the dominant binding effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Intercalation Complex of Proflavine with DNA: Structure and Dynamics by Solid-State NMR [ouci.dntb.gov.ua]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antimicrobial activity of supramolecular salts of gallium(III) and proflavine and the intriguing case of a trioxalate complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. macsenlab.com [macsenlab.com]

- 17. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex [mdpi.com]

- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 23. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. | Semantic Scholar [semanticscholar.org]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide on the Historical Applications of 3,8-Diaminoacridine in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical applications of 3,8-diaminoacridine, commonly known as proflavine, in medicine. For decades, proflavine was a prominent topical antiseptic, particularly valued for its efficacy against Gram-positive bacteria in wound management. This document delves into its mechanism of action, historical formulations, and the experimental protocols used to evaluate its efficacy. It also presents available quantitative data on its antimicrobial activity and discusses the signaling pathways associated with its therapeutic and toxicological effects. The guide concludes with a historical perspective on its use and the reasons for its decline in clinical practice.

Introduction

3,8-Diaminoacridine, or proflavine, is an acridine dye derivative that emerged as a significant antiseptic agent in the early 20th century.[1] Its bacteriostatic properties against a range of bacteria, especially Gram-positive organisms, led to its widespread use in the topical treatment of wounds, particularly during World War I and II.[1][2] Proflavine was typically used in the form of its dihydrochloride or hemisulfate salts. While its clinical utility has been largely superseded by more advanced and less toxic antimicrobial agents, a historical examination of proflavine provides valuable insights into the evolution of antiseptic therapies and the principles of antimicrobial drug action.

Mechanism of Action

The primary mechanism of action of 3,8-diaminoacridine is its ability to intercalate into DNA.[3][4] This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, thereby interfering with critical cellular processes such as DNA replication and transcription.[3] This disruption of DNA synthesis ultimately inhibits bacterial reproduction.[3]

While DNA intercalation is the principal mechanism, some studies have also suggested that proflavine may contribute to the generation of reactive oxygen species (ROS), which can lead to further cellular damage and denaturation of bacterial DNA.[5]

Signaling Pathway: DNA Intercalation

The process of proflavine intercalating into DNA can be visualized as a multi-step interaction that ultimately disrupts normal DNA function.

References

- 1. Chronic wounds: Treatment consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The importance of in-vitro susceptibility testing in the management of compromised hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]

Spectroscopic Properties of Proflavine for Fluorescence Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proflavine (3,6-diaminoacridine) is a versatile acridine dye with a long history of use as an antiseptic and mutagen. Its planar aromatic structure allows it to intercalate between the base pairs of DNA, a property that has led to its investigation as a potential anti-cancer agent.[1][2] Beyond its therapeutic potential, proflavine is a valuable fluorescent probe for studying nucleic acid structure and dynamics, as well as protein-nucleic acid interactions. Its spectroscopic properties are highly sensitive to its local environment, making it a powerful tool for fluorescence-based assays.

This technical guide provides a comprehensive overview of the spectroscopic properties of proflavine relevant to fluorescence studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals employing proflavine in their work. We present key quantitative data in structured tables, detail common experimental protocols, and provide visualizations of relevant processes to facilitate a deeper understanding of proflavine's behavior as a fluorophore.

Core Spectroscopic Properties

Proflavine's utility in fluorescence studies stems from its distinct absorption and emission characteristics, which are modulated by its environment.

Absorption and Emission Spectra

In aqueous buffer (pH 7.4), proflavine exhibits two primary absorption peaks, one in the ultraviolet region around 260 nm and a strong, broad absorption band in the visible region with a maximum at approximately 444 nm.[1] Upon excitation, it emits fluorescence with a maximum typically observed around 511-513 nm in water.[3][4] This results in a significant Stokes' shift of about 67 nm, which is advantageous for fluorescence microscopy and other applications where separation of excitation and emission signals is crucial.[3]

The absorption spectrum of proflavine undergoes a red-shift upon intercalation into DNA, with the visible peak shifting to around 460 nm.[1] This spectral shift is a hallmark of intercalation and can be used to monitor the binding process.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) of proflavine in aqueous solution is approximately 0.34.[5] However, this value is highly dependent on the solvent and its binding state. For instance, when intercalated into DNA, the quantum yield of proflavine dramatically decreases to about 2.86%.[1] This fluorescence quenching is particularly pronounced when proflavine intercalates between Guanine-Cytosine (G-C) base pairs.[1]

The fluorescence lifetime (τ) of proflavine is also sensitive to its environment. In solution, it exhibits complex decay kinetics, with reported lifetimes in the picosecond and nanosecond ranges.[1] For example, one study reported lifetimes of 50 ps and 4.8 ns in acetonitrile, attributed to two different emissive states.[4] When bound to DNA, the fluorescence lifetime is significantly shortened.[1]

Data Presentation: Spectroscopic Parameters of Proflavine

The following tables summarize the key spectroscopic properties of proflavine under various conditions.

Table 1: Spectroscopic Properties of Proflavine in Solution

| Solvent/Condition | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Water (pH 7) | 444[1][3] | 511-513[3][4] | 0.34[5] | ~5[6] |

| PBS (pH 7.4) | 444[1] | ~512[1] | 0.3856[1] | 4.6[1] |

| Methanol | 453[4] | 496[4] | - | - |

| Acetonitrile | 451[4] | 496[4] | - | 4.8[4] |

| Gas Phase | 438[4] | 447, 484[4] | - | 6.14 - 7.02[4] |

Table 2: Spectroscopic Properties of Proflavine Intercalated in DNA

| DNA Type/Condition | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| d(GC)9 DNA Duplex | 460[1] | - | 0.0286[1] | - |

| G-quadruplex DNA | - | - | - | 0.8[1] |

Experimental Protocols

Accurate and reproducible fluorescence studies with proflavine require careful experimental design and execution. Below are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the absorption and emission spectra of proflavine.

Objective: To determine the absorption and emission maxima of proflavine in a given solvent or in the presence of a binding partner (e.g., DNA).

Materials:

-

Proflavine stock solution (e.g., 1 mM in DMSO or water)

-

Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

-

DNA solution (if studying binding)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Protocol:

-

Sample Preparation:

-

Prepare a series of proflavine dilutions in the desired buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

For binding studies, titrate the proflavine solution with increasing concentrations of DNA. Allow the mixture to equilibrate (e.g., incubate for 15-30 minutes at room temperature).

-

Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]

-

-

Absorption Measurement:

-

Using a UV-Vis spectrophotometer, record the absorption spectrum of the proflavine sample from approximately 350 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs (e.g., 444 nm).

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

-

Scan the emission spectrum over a range that covers the expected emission (e.g., 460 nm to 650 nm).

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

-

Data Analysis:

-

Plot absorbance and fluorescence intensity as a function of wavelength.

-

For titration experiments, plot the change in fluorescence intensity or emission maximum as a function of DNA concentration to determine binding parameters.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This technique is used to measure the fluorescence lifetime of proflavine.

Objective: To determine the fluorescence decay kinetics and lifetime(s) of proflavine.

Materials:

-

Sample prepared as for steady-state fluorescence.

-

TCSPC system equipped with a pulsed light source (e.g., a laser diode or picosecond pulsed laser) with an excitation wavelength close to the absorption maximum of proflavine (e.g., 440 nm).

-

A fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

Protocol:

-

Instrument Setup:

-

Warm up the light source and detector.

-

Set the excitation wavelength and pulse repetition rate.

-

Collect an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).[7]

-

-

Data Acquisition:

-

Place the proflavine sample in the sample holder.

-

Set the emission wavelength to the fluorescence maximum.

-

Collect fluorescence decay data until a sufficient number of counts are accumulated in the peak channel (e.g., 10,000 counts).

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay curve.

-

Fit the decay data to one or more exponential decay models to determine the fluorescence lifetime(s) (τ) and their relative amplitudes.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language can effectively illustrate the processes and workflows involved in proflavine fluorescence studies.

References

- 1. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Spectrum [Proflavin] | AAT Bioquest [aatbio.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Proflavin [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 3,8-Diaminoacridine (Proflavine)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the solubility characteristics of 3,8-diaminoacridine, a compound commonly known as proflavine. An acridine dye derivative, it is recognized for its bacteriostatic and disinfectant properties, which stem from its action as a DNA intercalating agent.[1][2][3] A thorough understanding of its solubility is critical for its application in research, particularly in the development of antiseptic agents and in studies related to neurological diseases.[3] This guide consolidates available quantitative solubility data, outlines standard experimental protocols for solubility determination, and illustrates the compound's primary mechanism of action.

Solubility Profile of 3,8-Diaminoacridine

3,8-diaminoacridine exhibits varied solubility across different solvents, a key consideration for its use in both biological and chemical assays. The compound is generally soluble in water and some organic solvents while being insoluble in others like benzene, diethyl ether, and chloroform.[4][5] The solubility is also available for its hydrochloride and hemisulfate salt forms.

The quantitative solubility data for 3,8-diaminoacridine and its salts are summarized below.

| Compound Form | Solvent | Solubility | Concentration (Molar) | Notes |

| 3,8-Diaminoacridine (Proflavine) | Water | 500,000 mg/L (at 20 °C) | Not specified | From Yalkowsky, SH & Dannenfelser, RM (1992)[1] |

| DMSO | 23 mg/mL | 109.92 mM | [5] | |

| DMSO | 11 mg/mL | 52.57 mM | Sonication is recommended[6] | |

| Ethanol | 2 mg/mL | 9.56 mM | Sonication is recommended[5][6] | |

| 3,6-Diaminoacridine Hydrochloride | Water | 1 mg/mL | Not specified | Results in a clear solution[7] |

| Water | 5 to 10 mg/mL (at 20 °C) | Not specified | [8] | |

| Water | 0.33 g/mL | Not specified |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its characterization and application. While specific protocols for the cited data are not exhaustively detailed in the literature, the following represents a generalized and widely accepted methodology for determining the solubility of a crystalline compound like 3,8-diaminoacridine.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a conventional technique for determining equilibrium solubility.

-

Preparation : An excess amount of the solid compound (3,8-diaminoacridine) is added to a known volume of the solvent in a sealed, thermostatted container.

-

Equilibration : The mixture is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to maintain the temperature during this step.

-

Quantification : The concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry (given that 3,8-diaminoacridine is a dye with a strong chromophore), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR).[9]

-

Calculation : The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Evaporation Method

This gravimetric method is straightforward and effective for non-volatile solutes.

-

Saturated Solution Preparation : A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

-

Sample Withdrawal : A precise volume of the clear, saturated supernatant is carefully withdrawn after phase separation.[10]

-

Solvent Evaporation : The known volume of the saturated solution is transferred to a pre-weighed container (e.g., a porcelain dish), and the solvent is evaporated gently using a heating mantle or water bath.[10]

-

Residue Weighing : Once the solvent is fully evaporated, the container with the solid residue is weighed again. The difference in weight corresponds to the mass of the dissolved solute.

-

Solubility Calculation : The solubility is calculated by dividing the mass of the residue by the volume of the solution withdrawn.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Mechanism of Action and Associated Pathways

3,8-diaminoacridine functions primarily as a DNA intercalator.[4] This mechanism is the foundation of its antiseptic properties, as it disrupts DNA synthesis and transcription in bacteria, leading to a bacteriostatic effect.[1]

The process begins with the planar acridine ring structure of the molecule inserting itself between the base pairs of the DNA double helix. This intercalation causes a local unwinding of the DNA and alters its structure, thereby interfering with the function of enzymes such as DNA polymerase and RNA polymerase, which are crucial for replication and transcription.

In addition to its role as a DNA intercalating agent, proflavine has been shown to inhibit various enzymes directly, including protein kinase C (PKC).[4] PKC is a key component in numerous signal transduction pathways, including those involved in cell growth, differentiation, and apoptosis.

Caption: The DNA intercalation mechanism of 3,8-diaminoacridine leading to its bacteriostatic effect.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]

- 4. PROFLAVINE | 92-62-6 [chemicalbook.com]

- 5. PROFLAVINE | 92-62-6 [amp.chemicalbook.com]

- 6. Proflavine | Antibacterial | TargetMol [targetmol.com]

- 7. 952-23-8 CAS MSDS (3,6-DIAMINOACRIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PROFLAVINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

mutagenic potential of proflavine and its derivatives

An In-depth Technical Guide to the Mutagenic Potential of Proflavine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proflavine, a 3,6-diaminoacridine derivative, has a long history of use as a topical antiseptic. Despite its clinical applications, a significant body of evidence points to its potent mutagenic and potential carcinogenic properties. This technical guide provides a comprehensive overview of the , detailing the underlying molecular mechanisms, summarizing key experimental findings, and outlining the standardized protocols for its assessment. The primary mechanisms of proflavine-induced mutagenicity include DNA intercalation, generation of reactive oxygen species (ROS), and potential inhibition of topoisomerase II. This document serves as a critical resource for researchers in toxicology, pharmacology, and drug development engaged in the study of acridine compounds or the assessment of mutagenic potential in novel chemical entities.

Core Mechanisms of Proflavine-Induced Mutagenicity

Proflavine exerts its mutagenic effects through several interconnected pathways, primarily targeting the integrity of cellular DNA. These mechanisms are crucial for understanding its toxicological profile.

DNA Intercalation and Frameshift Mutations

The planar, aromatic structure of the acridine ring is central to proflavine's primary mechanism of action: DNA intercalation.[1][2] Proflavine inserts itself between adjacent base pairs of the DNA double helix, causing a physical distortion of the helical structure.[2] This unwinding and lengthening of the DNA strand interferes with critical cellular processes like DNA replication and transcription.[1][3] During replication, the distorted template can cause the DNA polymerase to "slip," leading to the insertion or deletion of one or more nucleotide bases. This results in frameshift mutations, which can drastically alter the downstream amino acid sequence of a protein, often leading to a non-functional product and a loss-of-function phenotype.[4][5]

Caption: Proflavine intercalates into DNA, causing distortion that leads to frameshift mutations.

Generation of Reactive Oxygen Species (ROS)

Proflavine can induce oxidative stress within cells by generating reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[6][7] This process is significantly enhanced by exposure to light, a phenomenon known as photosensitization.[4][8] ROS are highly reactive molecules that can directly damage cellular components, including DNA. They can cause a variety of lesions, most notably the oxidation of nucleotide bases, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxoG). These damaged bases can be misread by DNA polymerase during replication, leading to base-pair substitution mutations.[9] Additionally, ROS can induce single- and double-strand breaks in the DNA backbone.[4][7]

Caption: Photo-activated proflavine generates ROS, causing oxidative DNA damage and mutations.

Inhibition of Topoisomerase II

While less characterized as a primary mutagenic mechanism for proflavine itself compared to other acridines, topoisomerase II inhibition is a plausible contributing factor. Topoisomerase II enzymes are essential for resolving DNA tangles and supercoils by creating transient double-strand breaks. Acridine derivatives can act as "topoisomerase poisons" by stabilizing the covalent complex formed between topoisomerase II and the cleaved DNA.[10][11] This prevents the re-ligation of the DNA strands, effectively converting a transient break into a permanent, cytotoxic DNA double-strand break. The subsequent error-prone repair of these breaks can lead to chromosomal aberrations, a hallmark of genomic instability.

Quantitative Assessment of Mutagenicity

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemicals using various strains of Salmonella typhimurium and Escherichia coli. Proflavine consistently tests positive in this assay, primarily as a frameshift mutagen.

Table 1: Summary of Ames Test Results for Proflavine

| S. typhimurium Strain | Mutation Type Detected | Proflavine Activity (in Dark) | Proflavine Activity (+ Light) | Metabolic Activation (S9) Effect | Reference(s) |

| TA1537 | Frameshift | Positive | Positive | Enhanced Activity | [9] |

| TA98 | Frameshift | Positive | Positive | Enhanced Activity | [9] |

| TA1538 | Frameshift | Negative/Weak | Positive | Positive | [9] |

| TA1535 | Base Substitution | Negative | Positive | - | [9] |

Note: This table summarizes qualitative findings. Specific revertant colony counts are not consistently reported.

Mutagenicity of Proflavine Derivatives

The mutagenic and cytotoxic properties of proflavine can be modulated by chemical modification of the acridine core. Research has focused on synthesizing derivatives to enhance anticancer activity while potentially modifying toxicity.

Table 2: Biological Activity of Selected Proflavine Derivatives

| Derivative Class | Example Substituent(s) | Target/Activity | Quantitative Data (Example) | Reference(s) |

| Ureas/Thioureas | n-alkyl chains, cyclohexyl, phenyl | Anticancer, Cytotoxic | GI50 vs HCT-116: 0.23 µM (phenyl urea) | [12] |

| Imidazolidinones | Hexyl-AcrDIM | Cytotoxic, Induces Oxidative Stress | - | [9] |

| Dialkyldithioureas | Various alkyl chains | Cytotoxic | IC50 vs HL-60: 7.2 to 34.0 µM | [11] |

| Palladium Complexes | Palladium ligand | Cytotoxic | LC50 vs SK-BR-3: Lower than cisplatin | [11] |

Note: Data for derivatives primarily focuses on cytotoxicity (IC50, GI50, LC50), which is related to, but distinct from, direct mutagenicity.

Experimental Protocols

Standardized methodologies are critical for the reliable assessment of mutagenic potential. The following protocols are based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the ability of a substance to induce reverse mutations in amino acid-requiring strains of bacteria.

-

Strains : Use at least five strains, including S. typhimurium TA1535, TA1537, TA98, TA100, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[13]

-

Metabolic Activation : Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[1]

-

Procedure (Plate Incorporation Method) : a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of bacterial culture and 0.1 mL of the test compound solution (or solvent control). For tests with metabolic activation, add 0.5 mL of S9 mix.[7] b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate plates at 37°C for 48-72 hours.

-

Dose Levels : Use at least five different, analyzable concentrations of the test substance, with the highest recommended concentration for soluble, non-cytotoxic compounds being 5 mg/plate.[14]

-

Data Analysis : Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the spontaneous revertant count of the negative control.

Caption: Workflow for the Ames test, a key assay for detecting chemical mutagens.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosome-damaging (clastogenic) and chromosome-missegregation (aneugenic) events by quantifying micronuclei in the cytoplasm of interphase cells.

-

Cell Lines : Use suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.[6]

-

Treatment : Expose duplicate cell cultures to at least three analyzable concentrations of the test substance, along with negative and positive controls, both with and without S9 metabolic activation.

-

Cytokinesis Block : Add Cytochalasin B (CytoB) to the cultures at an appropriate time to block cytokinesis. This allows for the identification of cells that have completed one mitotic division, as they will be binucleated.[2]

-

Harvest and Staining : a. Harvest cells after a total incubation period of approximately 1.5-2.0 normal cell cycles. b. Use a hypotonic treatment and fixation procedure. c. Drop the cell suspension onto clean microscope slides and stain with a fluorescent dye (e.g., acridine orange) or Giemsa.

-

Scoring : a. Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity. b. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[6]

-

Data Analysis : A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

In Vivo Mammalian Alkaline Comet Assay - OECD 489

This assay measures DNA strand breaks in individual cells isolated from animal tissues following in vivo exposure.

-

Animal Dosing : Administer the test substance to groups of animals (typically rodents, minimum 5 per group) usually via the clinical or intended route of exposure. Include vehicle and positive control groups.[15]

-

Tissue Collection : At a suitable time after the final dose, humanely euthanize the animals and dissect tissues of interest (e.g., liver, kidney). Keep tissues cold to prevent further DNA damage.

-

Cell Preparation : Prepare a single-cell suspension from the tissue through mincing and/or enzymatic digestion.

-

Slide Preparation : a. Mix the cell suspension with low melting point agarose and pipette onto a slide pre-coated with normal melting point agarose.[16] b. Lyse the embedded cells in a high-salt detergent solution to remove membranes and proteins, leaving DNA-containing nucleoids.

-

Electrophoresis : Place slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.[8]

-

Staining and Scoring : a. Neutralize and stain the slides with a suitable fluorescent DNA dye (e.g., SYBR Gold). b. Using a fluorescence microscope and image analysis software, score at least 50-100 randomly selected cells per sample.[17]

-

Data Analysis : The primary endpoint is the percentage of DNA in the comet tail (% Tail DNA), which reflects the amount of DNA breakage.[17] A positive result shows a significant increase in % Tail DNA in treated groups compared to the vehicle control.

References

- 1. nib.si [nib.si]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. criver.com [criver.com]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Proflavin: an unusual mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationship of flavonoids for inhibition of heterocyclic amine mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. content.abcam.com [content.abcam.com]

Proflavine's Interaction with DNA: A Technical Guide to Binding Affinity, Specificity, and Cellular Consequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proflavine, a planar acridine dye, has long been recognized for its potent antibacterial and mutagenic properties.[1] Its biological activities are primarily attributed to its ability to intercalate into the DNA double helix, a process that disrupts normal cellular functions like replication and transcription.[1][2] This interaction also forms the basis of its application as an anticancer agent, largely through the stabilization of DNA-topoisomerase II intermediates, which leads to DNA strand breaks and subsequent apoptosis.[1] Understanding the quantitative and sequence-specific details of proflavine's binding to DNA is crucial for the rational design of new therapeutic agents and for elucidating its mechanisms of action. This guide provides an in-depth overview of proflavine's DNA binding affinity and specificity, details key experimental protocols for its study, and explores the downstream cellular pathways affected by this interaction.

Proflavine-DNA Binding Affinity: A Quantitative Overview

Proflavine binds to double-stranded DNA primarily through intercalation, where the planar acridine ring inserts itself between adjacent base pairs.[1][2] This binding is a spontaneous process, as indicated by a negative Gibbs free energy change.[3] The affinity of proflavine for DNA can be quantified by its binding constant (K), which varies depending on the experimental conditions and the specific DNA sequence.

Several biophysical techniques are employed to determine these binding parameters. The data consistently show a high affinity of proflavine for DNA, although the reported binding constants can vary. Factors such as ionic strength and the method of measurement can influence the observed affinity. For instance, high concentrations of sodium ions can reduce the efficiency of intercalation.[1]

Below is a summary of quantitative data from various studies, providing a comparative look at proflavine's binding affinity to DNA.

| DNA Source | Method | Binding Constant (K) / M⁻¹ | Binding Site Size (base pairs) | Other Thermodynamic Parameters |

| Calf Thymus DNA | Voltammetry | (2.32 ± 0.41) x 10⁴ | 2.07 ± 0.1 | ΔG° = -24.90 kJ/mol at 25°C[3] |

| Calf Thymus DNA | UV Absorption Spectroscopy | (2.20 ± 0.48) x 10⁴ | Not Reported | - |

| d(GC)₉ DNA Duplex | Fluorescence Quenching | Not directly reported as Kₐ | 0.77 | Fluorescence quenching constant (Ksv) = (4.2 ± 0.1) x 10³ M⁻¹[1] |

| Double Stranded DNA | Isothermal Titration Calorimetry | (1.60 ± 0.04) x 10⁵ at 298.15 K | Not Reported | Binding is favored by both negative enthalpy and positive entropy contributions. |

Sequence and Structural Specificity

While proflavine can intercalate into most DNA sequences, it exhibits a notable preference for certain base pair arrangements and DNA structures.

Sequence Preference: Studies have shown that proflavine preferentially intercalates at GC-rich sequences.[4] Specifically, it shows a higher affinity for sequences with dC-dG sites compared to dG-dC sites.[5] This preference is thought to arise from more favorable stacking interactions between the proflavine molecule and the surrounding guanine and cytosine bases. The fluorescence of proflavine is significantly quenched when it intercalates into G-C base pairs.[1]

Structural Preference: Beyond simple duplex DNA, proflavine also interacts with non-canonical DNA structures, such as G-quadruplexes.[1][6] These are four-stranded structures formed in guanine-rich regions of DNA, such as those found in telomeres. Proflavine can stabilize G-quadruplex structures, which can inhibit the activity of telomerase, an enzyme often overactive in cancer cells.[6] This interaction presents a promising avenue for anticancer drug development. The fluorescence lifetime of proflavine is shortened to 800 ps upon intercalation into G-quadruplex DNA.[1]

Key Experimental Methodologies

The study of proflavine-DNA interactions relies on a variety of biophysical and biochemical techniques. Below are detailed overviews of three common experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (Kₐ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes in a single experiment.[7][8][9]

Representative Protocol:

-

Sample Preparation:

-

Prepare a solution of proflavine (typically in the micromolar to low millimolar range) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 100 mM NaCl).

-

Prepare a solution of the target DNA sequence (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer. The concentration of DNA in the sample cell is typically in the micromolar range.

-

Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Instrumentation and Titration:

-

Load the DNA solution into the sample cell of the ITC instrument and the proflavine solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the proflavine solution into the DNA solution. Typically, 20-30 injections of 5-10 µL each are performed.

-

The heat change associated with each injection is measured and recorded.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

-

These values are then plotted against the molar ratio of proflavine to DNA.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, n, ΔH).

-

Spectrophotometric Titration

This method relies on the changes in the absorption spectrum of proflavine upon binding to DNA. Intercalation typically causes a red-shift (bathochromic shift) and a decrease in the molar absorptivity (hypochromism) of the proflavine absorption peak.[1]

Representative Protocol:

-

Sample Preparation:

-

Prepare a stock solution of proflavine of known concentration in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of DNA of known concentration in the same buffer.

-

-

Titration:

-

Place a fixed concentration of proflavine solution in a cuvette.

-

Record the initial absorption spectrum of the proflavine solution (typically in the range of 350-550 nm).

-

Add small aliquots of the DNA stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the absorption spectrum after each addition of DNA.

-

-

Data Analysis:

-

Monitor the change in absorbance at the wavelength of maximum absorption for proflavine.

-

The data can be analyzed using various models, such as the Scatchard plot or by fitting to a binding equation, to determine the binding constant (K) and the number of binding sites.

-

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific DNA sequence where a small molecule like proflavine binds.[10][11] The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.[11]

Representative Protocol:

-

Probe Preparation:

-

A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[11]

-

-

Binding Reaction:

-

The end-labeled DNA probe is incubated with varying concentrations of proflavine in a suitable binding buffer. A control reaction with no proflavine is also prepared.

-

-

DNase I Digestion:

-

A limited amount of DNase I is added to each reaction, allowing for partial digestion of the DNA. The enzyme will cleave the DNA at sites not protected by the bound proflavine.

-

-

Analysis:

-

The reactions are stopped, and the DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

The gel is then visualized by autoradiography (for radioactive labels) or fluorescence imaging.

-

The lane corresponding to the control reaction will show a ladder of bands representing cleavage at all possible sites. The lanes with proflavine will show a "footprint," which is a region of the ladder where the bands are absent or significantly reduced in intensity, indicating the binding site of proflavine.

-

Cellular Effects and Signaling Pathways

The intercalation of proflavine into DNA has significant downstream consequences for the cell, primarily through its interaction with topoisomerase II.

Proflavine as a Topoisomerase II Poison

Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as tangles and supercoils, by creating transient double-strand breaks.[12] Proflavine acts as a "topoisomerase poison" by stabilizing the covalent complex formed between topoisomerase II and the cleaved DNA.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[12][13] These breaks, if not repaired, trigger a DNA damage response, which can ultimately lead to cell cycle arrest and apoptosis.[13][14]

Caption: Proflavine's mechanism of inducing apoptosis via Topoisomerase II inhibition.

Experimental Workflow for Characterizing Proflavine-DNA Interactions

A typical research workflow to characterize the binding of proflavine to a specific DNA sequence involves a multi-step process, from initial binding assessment to detailed thermodynamic and structural analysis.

Caption: A typical experimental workflow for studying proflavine-DNA interactions.

Conclusion

Proflavine's interaction with DNA is a complex process characterized by high affinity and a preference for GC-rich sequences. Its ability to intercalate into DNA and poison topoisomerase II underpins its biological activity and therapeutic potential. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced interactions of proflavine and its derivatives with DNA. A thorough understanding of these fundamental processes is essential for the development of more effective and specific DNA-targeting drugs in the future.

References

- 1. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pnas.org [pnas.org]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 9. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNase I footprinting [gene.mie-u.ac.jp]

- 11. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 12. Bioflavonoids as Poisons of Human Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

chemical structure and synthesis of proflavine hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proflavine hemisulfate is a versatile acridine dye with a long history of use as a topical antiseptic. Its potent biological activity stems from its ability to intercalate into DNA, a mechanism that has garnered significant interest in various research fields, including oncology and virology. This technical guide provides a detailed overview of the chemical structure, synthesis, and mechanism of action of proflavine hemisulfate, tailored for a scientific audience. It includes a compilation of its physicochemical properties, detailed synthetic protocols, and a visual representation of its synthesis and mode of action.

Chemical Structure and Properties

Proflavine hemisulfate is the hemisulfate salt of the organic base proflavine (3,6-diaminoacridine). The structure consists of a planar tricyclic acridine core with amino groups at the 3 and 6 positions. This planarity is crucial for its primary biological function. The hemisulfate salt form confers improved water solubility.

The chemical identity of proflavine hemisulfate is defined by the following identifiers:

-

IUPAC Name: bis(acridin-10-ium-3,6-diamine);sulfate[1]

-

Synonyms: 3,6-Diaminoacridine hemisulfate, Proflavin hemisulfate[2]

-

CAS Number: 1811-28-5[2]

-

Molecular Formula: C₂₆H₂₄N₆O₄S (for the 2:1 salt) or C₁₃H₁₁N₃ · 0.5 H₂SO₄[1][3]

-

Molecular Weight: 516.6 g/mol (for the 2:1 salt)[1]

A summary of the key quantitative physicochemical properties of proflavine hemisulfate is presented in Table 1.

Table 1: Physicochemical Properties of Proflavine Hemisulfate

| Property | Value | References |

| Molecular Formula | C₂₆H₂₄N₆O₄S | [1] |

| Molecular Weight | 516.6 g/mol | [1] |

| Appearance | Orange to brown crystalline powder | [4] |

| Water Solubility | 10 mg/mL | [5] |

| Fluorescence λex | 444 nm (in 0.01M HCl) | [3] |

| Fluorescence λem | 508 nm (in 0.01M HCl) | [3] |

| Melting Point | 276-277 °C (for the free base) | [1] |

Synthesis of Proflavine

The synthesis of proflavine, the free base of proflavine hemisulfate, is most commonly achieved through the condensation of m-phenylenediamine with formic acid. This reaction is typically acid-catalyzed and performed in a high-boiling point solvent. The resulting proflavine base can then be converted to the hemisulfate salt.

Experimental Protocol for Proflavine Synthesis

The following protocol is adapted from established synthetic methods.[1][5]

Materials:

-

m-Phenylenediamine (1,2-diaminobenzene)

-

Anhydrous formic acid

-

Concentrated sulfuric acid (96%)

-

Ethylene glycol

-

6% Sodium hydroxide solution

-

Ethanol

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 388 g of ethylene glycol.

-

Addition of Reactants: To the ethylene glycol, add 30.4 g (0.66 mol) of anhydrous formic acid and 129 g (1.2 mol) of m-phenylenediamine.

-

Acid Catalyst: With continuous stirring, slowly add 122.6 g (1.2 mol) of 96% sulfuric acid to the mixture.

-

Heating: Heat the reaction mixture to an internal temperature of 155 °C over 30-35 minutes. Maintain this temperature and continue stirring for 75 minutes.

-

Precipitation of Proflavine Base: After the reaction is complete, cool the mixture to 50 °C. Pour the cooled reaction mixture in a thin stream into 2000 g of a vigorously stirred 6% sodium hydroxide solution. This will precipitate the crude proflavine base.

-

Filtration and Washing: Filter the crude proflavine precipitate and wash it with water until the filtrate is no longer alkaline.

-

Recrystallization: Dissolve the crude proflavine in approximately 58 times its weight of ethylene glycol at 95-100 °C with stirring.

-

Decolorization: Add activated charcoal (10% of the dry weight of the crude product) to the hot solution and stir for 10 minutes.

-

Crystallization: Filter the hot solution to remove the charcoal. Slowly cool the filtrate to 20 °C with stirring and continue to stir for an additional 60 minutes to allow for complete crystallization.

-

Final Product: Filter the crystallized proflavine, wash with ethanol, and dry in a vacuum oven at 50 °C. The expected yield is approximately 50-71%.[1]

Synthesis of Proflavine Hemisulfate

To obtain proflavine hemisulfate, the purified proflavine base is treated with a stoichiometric amount of sulfuric acid in an appropriate solvent, followed by crystallization.

Mechanism of Action: DNA Intercalation and Oxidative Stress

The primary mechanism of action of proflavine is its ability to intercalate into double-stranded DNA.[6][7] The planar aromatic acridine ring system inserts itself between adjacent base pairs of the DNA double helix. This intercalation has several significant downstream effects:

-

Disruption of DNA Synthesis and Repair: The presence of proflavine in the DNA structure interferes with the function of DNA polymerases and other enzymes involved in replication and transcription, ultimately inhibiting cell growth and proliferation.[6][8]

-

Induction of Mutations: Intercalation can cause frameshift mutations by inducing the insertion or deletion of base pairs during DNA replication.[8]

In addition to direct DNA intercalation, photo-activated proflavine can generate reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[9][10] These highly reactive species can cause further damage to DNA, as well as to other cellular components like proteins and lipids, contributing to the cytotoxic effects of the compound.

Visualizing the Synthesis and Mechanism of Action

Synthesis Pathway of Proflavine

Caption: A flowchart illustrating the key steps in the synthesis of proflavine hemisulfate.

Mechanism of Action of Proflavine

Caption: A diagram showing the dual mechanism of action of proflavine.

References

- 1. HU201016B - Process for producing 3,6-diaminoacridine (proflavin) - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intercalation and de-intercalation pathway of proflavine through the minor and major grooves of DNA: roles of water and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Proflavine hemisulfate | 1811-28-5 [chemicalbook.com]

- 5. WO1999007683A1 - Method for producing 3,6-diaminoacridine or its monohydrochloride - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

- 8. macsenlab.com [macsenlab.com]

- 9. researchgate.net [researchgate.net]

- 10. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]